molecular formula C17H13NO B6337673 Quinolin-3-yl(o-tolyl)methanone CAS No. 855633-82-8

Quinolin-3-yl(o-tolyl)methanone

Cat. No.: B6337673
CAS No.: 855633-82-8
M. Wt: 247.29 g/mol
InChI Key: JRWUBZOTSZCQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-3-yl(o-tolyl)methanone is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring attached to a methanone group, which is further connected to an o-tolyl group.

Safety and Hazards

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a flammable liquid (Category 4), has acute toxicity when ingested (Category 4), and poses a short-term (acute) aquatic hazard (Category 3) . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid release to the environment .

Future Directions

Quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the future directions of “4-(2-Methylbenzoyl)quinoline; 97%” could involve exploring greener synthetic approaches and investigating its potential applications in medicinal and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinolin-3-yl(o-tolyl)methanone can be synthesized through various methods. One common approach involves the transition metal-free synthesis of 3-acyl quinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils. This method utilizes methanesulfonic acid (MSA) and sodium iodide (NaI) as key reagents . Another method involves copper-catalyzed one-pot domino reactions via C–H bond activation, where 2-aminobenzylalcohols react with propiophenones under metal-organic framework catalysis .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-organic frameworks (MOFs) as catalysts has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Quinolin-3-yl(o-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline-3-carboxylic acid derivatives, quinoline-3-methanol derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Comparison with Similar Compounds

Quinolin-3-yl(o-tolyl)methanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methylphenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c1-12-6-2-4-8-15(12)17(19)14-10-13-7-3-5-9-16(13)18-11-14/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWUBZOTSZCQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.